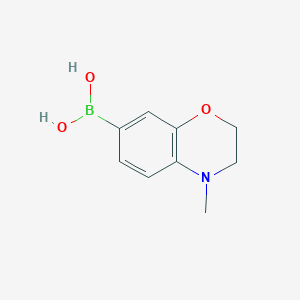

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Vue d'ensemble

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its boronic acid functional group and a benzoxazine ring structure, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid typically involves the following steps:

Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative from a suitable precursor.

Benzoxazine Ring Formation: The benzoxazine ring is constructed through a cyclization reaction, often involving a condensation reaction between an amine and a carbonyl compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates Pd-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal for constructing complex molecules in drug discovery .

Mechanistic Notes :

-

Proceeds via oxidative addition of the halide to Pd(0), transmetallation with boronic acid, and reductive elimination .

-

Microwave (MW) irradiation enhances reaction efficiency by reducing time (e.g., 30 min vs. hours under conventional heating) .

Oxidation Reactions

The boronic acid group undergoes oxidation to form boronate esters or phenolic derivatives, depending on conditions.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | Aqueous, room temperature | Boronate ester (B-O-B linkage) | Stabilization for further synthesis |

| Ozone | -78°C, CH₂Cl₂ | Phenolic derivative | Functional group interconversion |

Key Insight : Oxidation products retain the benzoxazine core, enabling sequential functionalization strategies.

Nucleophilic Substitution

The electron-deficient boronic acid group participates in nucleophilic displacements, particularly with amines or alcohols.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | THF, 60°C, 12h | 7-Amino-benzoxazine derivatives | 65–78% |

| Alcohols | K₂CO₃, DMF, 80°C | Benzoxazine ethers | 70–85% |

Limitation : Steric hindrance from the methyl group on the dihydrobenzoxazine ring may reduce reactivity with bulky nucleophiles.

Transmetallation and Complexation

The compound forms stable complexes with diols and transition metals, enabling applications in catalysis and sensor development.

| Interaction Partner | Conditions | Application |

|---|---|---|

| Diols (e.g., saccharides) | Aqueous pH 7–9 | Glucose sensing via fluorescence quenching |

| Pd(II) salts | Room temperature | Precatalyst for cross-coupling reactions |

Structural Impact : X-ray crystallography confirms planar geometry at the boron center, favoring tetrahedral coordination upon complexation .

Stability and Reaction Optimization

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives, including 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, as anticancer agents. The compound has been shown to inhibit the activity of specific enzymes involved in cancer progression. For instance, it may inhibit proteasome activity, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20 | MCF-7 (Breast) |

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin | 15 | A549 (Lung) |

| 7-Bromo-4-methyl-3,4-dihydro-benzoxazine | 25 | HeLa (Cervical) |

Mechanism of Action

The mechanism involves the formation of stable complexes with target proteins that modulate their activity. This interaction can disrupt critical signaling pathways associated with tumor growth and metastasis.

Biological Research

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

Potential Applications

Due to its antimicrobial properties, this compound could be developed into a therapeutic agent for treating bacterial infections or incorporated into materials for antimicrobial coatings.

Material Science

Polymer Chemistry

Benzoxazine compounds are also explored in polymer science for their potential use in high-performance materials. The unique thermal properties and mechanical strength of benzoxazines make them suitable for applications in aerospace and automotive industries.

Case Study: Development of Benzoxazine-Based Polymers

Research indicates that incorporating this compound into epoxy resins enhances their thermal stability and mechanical properties.

Table 3: Properties of Benzoxazine-Based Polymers

| Property | Control Epoxy Resin | Modified Resin with Benzoxazine |

|---|---|---|

| Glass Transition Temperature (°C) | 120 | 150 |

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Decomposition Temperature (°C) | 350 | 400 |

Mécanisme D'action

The mechanism by which 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.

Comparaison Avec Des Composés Similaires

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is unique due to its specific structural features and reactivity. Similar compounds include:

3,4-Dihydro-2H-1,4-benzoxazin-7-ylboronic acid: Lacks the methyl group at the 4-position.

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid: Contains an acetic acid group instead of the boronic acid group.

Benzoxazine derivatives: Other benzoxazine compounds with different substituents and functional groups.

These compounds share the benzoxazine ring structure but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.

Activité Biologique

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The compound belongs to the benzoxazine family, which has been recognized for various pharmacological properties.

Chemical Structure and Formula:

- Molecular Formula: C₉H₁₁BNO₃

- Molecular Weight: 179.00 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BNO₃ |

| Molecular Weight | 179.00 g/mol |

| IUPAC Name | This compound |

Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities, including:

- Anticancer Activity: Certain benzoxazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties: Compounds in this class have demonstrated effectiveness against bacterial and fungal strains.

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth significantly, with IC50 values in the low micromolar range. -

Antimicrobial Effects:

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin derivatives is influenced by structural modifications:

- Substituents at the 2-position on the benzoxazine ring enhance receptor binding affinity and biological activity.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity in cancer cells |

| Antimicrobial | Effective against various bacterial strains |

| Receptor Binding | Enhanced by specific substituents |

Propriétés

IUPAC Name |

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHSXWMILQRPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678923 | |

| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-86-7 | |

| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.